molecular formula C10H11FN2O3 B1466189 2-Fluoro-N-isopropyl-4-nitrobenzamide CAS No. 927209-10-7

2-Fluoro-N-isopropyl-4-nitrobenzamide

Cat. No.: B1466189
CAS No.: 927209-10-7
M. Wt: 226.2 g/mol
InChI Key: GGQMFEGCXQBIAF-UHFFFAOYSA-N
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Description

2-Fluoro-N-isopropyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C10H11FN2O3 and its molecular weight is 226.2 g/mol. The purity is usually 95%.
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Biological Activity

2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS No. 927209-10-7) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a fluorine atom at the 2-position and a nitro group at the 4-position, alongside an isopropyl substitution. The molecular formula is C9H10FN2O3C_9H_{10}FN_2O_3 with a molecular weight of approximately 198.15 g/mol.

PropertyValue
Molecular FormulaC₉H₁₀FN₂O₃
Molecular Weight198.15 g/mol
CAS Number927209-10-7
InChI KeyCWGRZEVFBBAKCD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group may enhance its electrophilic character, allowing it to participate in nucleophilic attack mechanisms often seen in drug-receptor interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting downstream signaling pathways.

Anticancer Activity

Preliminary studies suggest that derivatives of nitrobenzamides can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

Case Studies and Research Findings

  • Study on Structural Analogues : A study investigating the biological activity of structurally similar compounds found that modifications at the nitrogen position significantly influenced their anticancer activity, suggesting that similar modifications to this compound could yield potent derivatives .
  • Pharmacological Evaluation : In a pharmacological evaluation involving various nitrobenzamide derivatives, compounds with a fluorine substitution demonstrated enhanced binding affinity to target proteins compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Research has shown that the introduction of an isopropyl group can enhance lipophilicity and cellular uptake, potentially leading to increased bioactivity .

Properties

IUPAC Name

2-fluoro-4-nitro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c1-6(2)12-10(14)8-4-3-7(13(15)16)5-9(8)11/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQMFEGCXQBIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoro-4-nitrobenzoic acid (1.002 g, 5.41 mmol) was dissolved in dichloromethane and cooled in an ice bath. DMF (0.1 mL) and oxalyl chloride (0.71 mL, 8.4 mmol) were added, and the reaction mixture was stirred at ice bath temperature (0-5° C.) for two houres. Dichloromethane (25 mL) was added, followed by isopropylamine (1.85 mL, 21.7 mmol). The ice bath was removed and the reaction mixture was stirred for 2.5 hours. The reaction mixture was washed with 25 mL of 10% aqueous NaOH solution, and the organic layer was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was chromatographed through silica gel (EtOAc/hexanes 0-33%) to give 1,015 g of 2-fluoro-N-isopropyl-4-nitro-benzamide.
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.71 mL
Type
reactant
Reaction Step Two
Quantity
1.85 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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